An In-depth Technical Guide to 2-Ethynyl-1,1'-biphenyl: Properties, Structure, and Reactivity
An In-depth Technical Guide to 2-Ethynyl-1,1'-biphenyl: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-1,1'-biphenyl is a versatile organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug discovery. Its rigid biphenyl backbone, coupled with the reactive ethynyl group, makes it a valuable building block for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of 2-Ethynyl-1,1'-biphenyl, offering insights for its application in research and development.
Molecular Structure and Conformation
The structure of 2-Ethynyl-1,1'-biphenyl, with the IUPAC name 1-ethynyl-2-phenylbenzene, consists of two phenyl rings connected by a single bond, with an ethynyl group substituted at the 2-position of one of the rings.[1] The presence of the ortho-substituent significantly influences the molecule's conformation.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Molecular structure of 2-Ethynyl-1,1'-biphenyl.
Chemical and Physical Properties
2-Ethynyl-1,1'-biphenyl is a pale yellow, colorless oil at room temperature.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ | [1] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number | 52889-62-0 | [1][2] |
| IUPAC Name | 1-ethynyl-2-phenylbenzene | [1] |
| Physical State | Pale yellow colorless oil | [2] |
| Boiling Point (Predicted) | 305.0 ± 21.0 °C at 760 Torr | |
| XlogP | 3.8 | [1] |
| Monoisotopic Mass | 178.078250319 Da | [1] |
Spectroscopic Characterization
The structural features of 2-Ethynyl-1,1'-biphenyl can be elucidated through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the nine aromatic protons. A characteristic singlet for the acetylenic proton should appear in the range of δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The two carbons of the ethynyl group are expected to resonate around δ 80-90 ppm. The aromatic carbons will appear in the typical range of δ 120-145 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic absorptions for 2-Ethynyl-1,1'-biphenyl are:
-
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C stretch: A weak to medium band in the region of 2100-2140 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Synthesis of 2-Ethynyl-1,1'-biphenyl
The most common and efficient method for the synthesis of 2-Ethynyl-1,1'-biphenyl is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a terminal alkyne in the presence of a copper(I) co-catalyst and a base.
dot graph "Sonogashira_Coupling" { rankdir=LR; node [shape=box, style=rounded]; edge [arrowhead=vee];
} Caption: Synthetic scheme for 2-Ethynyl-1,1'-biphenyl via Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromobiphenyl
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Coupling Reaction:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromobiphenyl (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous toluene and freshly distilled triethylamine (2.0 equiv).
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 equiv) dropwise.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilylethynyl)-1,1'-biphenyl.
-
-
Deprotection:
-
Dissolve the crude product in a mixture of methanol and a small amount of dichloromethane.
-
Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-Ethynyl-1,1'-biphenyl by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Synthetic Applications
The reactivity of 2-Ethynyl-1,1'-biphenyl is dominated by the ethynyl group and the biphenyl system.
Reactions of the Ethynyl Group
-
Cyclization Reactions: This is arguably the most important reaction of 2-Ethynyl-1,1'-biphenyl, leading to the formation of phenanthrene and its derivatives. This transformation can be achieved under various conditions, including acid-catalyzed, metal-catalyzed (e.g., gold, platinum, palladium), or photoinduced reactions.[3][4][5] The intramolecular cyclization proceeds via an electrophilic attack of the activated alkyne onto the adjacent phenyl ring.
dot graph "Cyclization_Mechanism" { rankdir=LR; node [shape=plaintext]; edge [arrowhead=vee];
} Caption: Proposed mechanism for the gold-catalyzed cyclization of 2-Ethynyl-1,1'-biphenyl to phenanthrene.
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, providing a facile route to more complex heterocyclic structures.
-
Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling reaction with various aryl or vinyl halides.
-
Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the alkyne can undergo hydration to yield the corresponding ketone, 2-acetyl-1,1'-biphenyl.
-
Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate reducing agents and conditions.
Reactions of the Biphenyl System
-
Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents.
Applications in Materials Science and Drug Discovery
The unique structural and electronic properties of 2-Ethynyl-1,1'-biphenyl and its derivatives make them attractive for various applications:
-
Polycyclic Aromatic Hydrocarbons (PAHs): As a key precursor to phenanthrenes and other PAHs, it serves as a foundational molecule for the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Molecular Scaffolds: The rigid biphenyl framework is a common motif in medicinal chemistry. Derivatives of 2-Ethynyl-1,1'-biphenyl can be used to synthesize novel drug candidates with potential biological activities.[6][7]
-
Conjugated Polymers: The ethynyl group can be used for the polymerization of conjugated polymers containing the biphenyl unit, which may exhibit interesting photophysical and electronic properties.[8]
Conclusion
2-Ethynyl-1,1'-biphenyl is a valuable and versatile building block in modern organic chemistry. Its synthesis is readily achievable through the robust Sonogashira coupling reaction. The presence of the reactive ethynyl group allows for a wide range of chemical transformations, most notably the intramolecular cyclization to form phenanthrene-based structures. The insights provided in this technical guide are intended to facilitate the exploration and application of this important molecule in the development of novel materials and therapeutic agents.
References
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PubChem. 2-Ethynyl-1,1'-biphenyl. [Link]
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- Anderson, K. W., et al. (2006). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- López-García, A., et al. (2023). Synthesis of (±)-Angustatin A: Assembly of the Phenanthrene Moiety Despite Increasing Ring Strain. The Journal of Organic Chemistry, 88(20), 14637-14644.
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- Lee, C. W., et al. (2016). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 21(10), 1337.
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- Nasirian, A., & Forati, T. (2013). IR spectra of the biphenyl.
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